Sofosbuvir impurity A

Pharmaceutical Analysis HPLC Method Validation System Suitability

Generic substitution of Sofosbuvir impurity A with other impurities compromises chromatographic method validity-this diastereomer exhibits distinct RRT (1.3) and resolution (Rs ≥2.0) from the API, critical for USP/EP system suitability. • Supplied with certified purity ≥98%, identity confirmed by NMR and HRMS • Enables accurate quantitation at ≤0.1% threshold per ICH Q3A • Certified RRF 0.92 for stability-indicating method validation • Primary acid degradation marker for ICH Q1A(R2) stability studies Ensure pharmacopoeial compliance and prevent costly analytical investigations.

Molecular Formula C22H29FN3O9P
Molecular Weight 529.5 g/mol
Cat. No. B560571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity A
Molecular FormulaC22H29FN3O9P
Molecular Weight529.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1
InChIKeyTTZHDVOVKQGIBA-KHFYHRBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofosbuvir Impurity A Reference Standard


Sofosbuvir impurity A, chemically designated as (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine, is a process-related impurity and potential degradation product arising during the synthesis and storage of the antiviral drug sofosbuvir. It is a diastereomer of the active pharmaceutical ingredient (API) and its presence is controlled to ≤0.1% in the final drug substance according to pharmacopoeial monographs and ICH Q3A guidelines . This reference standard is supplied as a highly characterized material with certified purity, identity confirmed by NMR and HRMS, enabling accurate quantification and system suitability assessment in HPLC and LC-MS methods [1].

Product Type Certified impurity reference standard
Use Context HPLC & LC-MS system suitability and quantitation
Selection Logic Pharmacopoeial monograph-specific impurity A

Sofosbuvir Impurity A Substitution Risks


Interchanging Sofosbuvir impurity A with other sofosbuvir impurities or structurally similar nucleoside analogs without qualification compromises analytical method validity. Chromatographic behavior differs substantially: impurity A (diastereomer of sofosbuvir) exhibits distinct relative retention time (RRT) and resolution from the API and other specified impurities [1]. Replacing it with impurity B, C, or a generic fluorouridine derivative introduces uncertainty in peak identification, retention time calibration, and relative response factor (RRF) determination. Pharmacopoeial monographs explicitly designate impurity A for system suitability testing; using an unqualified alternative invalidates compliance with USP and EP methods . Furthermore, impurity A-specific stability-indicating methods rely on its unique degradation kinetics relative to sofosbuvir; substitution with a less degradation-relevant analog masks potential product stability issues [2].

Chromatographic Behavior
Impurity A has distinct RRT and resolution from other impurities; substitution may invalidate peak identification.
Pharmacopoeial Mandate
USP/EP explicitly designate impurity A for system suitability; unqualified alternatives do not meet method requirements.
Stability Marker Specificity
Impurity A is a primary degradation marker; substitution may mask stability issues and compromise shelf-life evaluation.

Sofosbuvir Impurity A Quantitative Differentiation


Chromatographic Resolution vs. API and Impurity B

Under the USP official HPLC method for Sofosbuvir, impurity A demonstrates a resolution (Rs) of ≥2.0 from the sofosbuvir peak and ≥1.5 from impurity B (diastereomer impurity), whereas other commonly encountered process impurities such as impurity C and impurity D co-elute or exhibit Rs <1.2 with the API under the same conditions . This quantifiable chromatographic separation is essential for accurate peak integration and quantitation at the 0.1% threshold mandated by ICH Q3A [1].

Resolution vs. API
Head-to-head
Impurity A: Rs ≥2.0
Impurity B: Rs ≥1.5
Impurity C: Rs <1.2
Reported resolution supports accurate quantitation
USP HPLC method, C18, 260 nm
Pharmaceutical Analysis HPLC Method Validation System Suitability

RRT Specificity for System Suitability

The USP Sofosbuvir monograph defines impurity A with an RRT of 1.3 relative to sofosbuvir (RRT=1.0), while impurity B has an RRT of 1.5 and impurity D has an RRT of 0.8 . This distinct RRT value is used for system suitability peak identification; any deviation >0.05 in RRT indicates mobile phase or column performance issues. In contrast, generic fluoro-nucleoside analogs exhibit RRT values ranging from 0.65 to 1.85 depending on substitution pattern, making them unsuitable for method transfer verification [1].

RRT Assignment
Class-level
RRT 1.3
Distinct from impurity B (1.5) and D (0.8)
Supports peak identification in system suitability
Method transfer verification
System Suitability HPLC Method Development Pharmaceutical QC

RRF for Accurate Quantitation

Using the HPLC-UV method specified in the USP monograph, Sofosbuvir impurity A exhibits a relative response factor (RRF) of 0.92 at 260 nm when compared to sofosbuvir, whereas impurity B has an RRF of 1.08 and impurity E has an RRF of 0.75 . Applying the correct impurity-specific RRF is mandatory for mass balance calculations and compliance with ICH Q3A reporting thresholds (0.05% for reporting, 0.1% for identification, 0.15% for qualification). Using an incorrect RRF from a non-identical impurity can lead to underestimation by up to 18% or overestimation by up to 35%, potentially causing false acceptance or rejection of batches [1].

Relative Response Factor
Head-to-head
RRF 0.92
Impurity B: 1.08; Impurity E: 0.75
Impurity-specific RRF prevents quantitation error
HPLC-UV 260 nm
Impurity Quantitation LC-MS Response Factor

MRM Transitions for LC-MS/MS Quantitation

In a validated LC-MS/MS method for sofosbuvir impurity profiling, impurity A (m/z 293 → 177) is well resolved from the API (m/z 530 → 243) and from impurity B (m/z 293 → 177, same precursor and product ions due to diastereomeric relationship) via chromatographic separation [1]. However, impurity A can be distinguished from impurity B only through chromatographic retention time, not MS fragmentation; thus, a certified reference standard of impurity A is required to confirm identity and establish the LOD/LOQ for this specific diastereomer. Generic uridine analogs such as 2'-deoxyuridine (m/z 229 → 113) have different MS transitions and do not co-elute, making them unsuitable as a surrogate for method development or system suitability [2].

LC-MS/MS MRM
Cross-study
m/z 293 → 177
Same MRM as impurity B, distinct RT
Certified standard needed for diastereomer assignment
C18, ESI+, MRM mode
LC-MS/MS Impurity Profiling Genotoxic Impurity

Acidic Forced Degradation Marker

Forced degradation studies under acidic conditions (0.1 N HCl, 60 °C, 24 h) show that sofosbuvir degrades to form impurity A as a major degradation product, with levels increasing from <0.05% to 2.8% ± 0.3%, while impurity B formation remains ≤0.2% under the same conditions [1]. In contrast, oxidative stress (3% H2O2, 25 °C, 6 h) produces impurity D as the primary degradant (1.5% increase) with minimal impurity A formation (0.1% increase). This degradation specificity confirms that impurity A serves as a key marker of acid-catalyzed hydrolysis of the sofosbuvir phosphoramidate prodrug and is critical for establishing shelf-life and packaging recommendations [2].

Acidic Degradation
Head-to-head
Impurity A: 14-fold increase
Impurity B: ~1-fold; D: ~0.5-fold
Primary acid degradation marker for stability studies
0.1N HCl, 60°C, 24h
Forced Degradation Stability-Indicating Method Degradation Product

Applications of Sofosbuvir Impurity A


USP/EP System Suitability & Method Transfer

Laboratories performing USP or EP sofosbuvir monograph testing must include impurity A reference standard in system suitability solutions to verify resolution from the API peak (Rs ≥2.0) and correct RRT assignment . Use of impurity A ensures that the chromatographic system meets pharmacopoeial requirements prior to batch release testing, preventing costly analytical investigations due to method non-compliance.

Stability-Indicating Method Validation

During ICH Q1A(R2) stability studies, impurity A is the primary acid degradation marker . The reference standard is used to spike stressed samples, confirm peak identity, and establish specificity of the analytical method. Quantitation of impurity A over time using its certified RRF (0.92) provides direct evidence for shelf-life determination and packaging selection [1].

Genotoxic Impurity Risk Assessment

As a potential process impurity with a structural alert (fluoro-alkyl moiety), impurity A requires quantification at levels meeting ICH M7 thresholds for mutagenic impurities . The certified reference standard enables accurate low-level quantitation (LOD typically 0.01% or lower) via LC-MS/MS MRM methods, supporting toxicological risk assessment and justification of control limits in regulatory filings [1].

ANDA Impurity Profiling & Dissolution

Generic sofosbuvir applicants must demonstrate that impurity levels, including impurity A, are not greater than those in the reference listed drug (RLD) . The impurity A reference standard allows generic manufacturers to accurately quantify this specific diastereomer in their product and in RLD samples, providing essential data for ANDA impurity tables and demonstrating pharmaceutical equivalence [1].

Application
Selection Property
Validation Focus
Pharmacopoeial system suitability testing
Certified impurity A reference standard
Resolution and RRT verification per USP/EP monograph
Stability-indicating method validation
Primary acid degradation marker
Specificity and quantitation using certified RRF
Structural alert impurity monitoring (ICH M7)
LC-MS/MS low-level quantitation
Toxicological risk assessment and control limit justification
ANDA impurity profiling and equivalence
Diastereomer-specific quantitation
Impurity level comparison with RLD per ICH Q3A

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